![molecular formula C17H18N2OS B2569116 N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide CAS No. 478079-48-0](/img/structure/B2569116.png)

N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

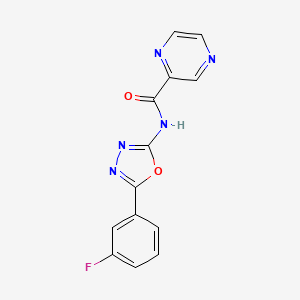

N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide, also known as TBX-3400, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Scientific Research Applications

a. Anticancer Properties: NTQC derivatives have shown promise as potential anticancer agents. Researchers have explored their ability to inhibit tumor growth and metastasis. Mechanistic studies suggest interactions with specific cellular pathways, making NTQC an exciting candidate for further investigation in cancer therapy .

b. Anti-Inflammatory Effects: The thiophene-based structure of NTQC contributes to its anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis and other inflammatory disorders .

c. Antimicrobial Activity: NTQC derivatives exhibit antimicrobial effects against various pathogens, including bacteria (e.g., B. subtilis, E. coli, P. vulgaris, and S. aureus). These compounds could potentially serve as novel antibiotics or antiseptics .

Material Science and Organic Electronics

Thiophene derivatives, including NTQC, play a crucial role in material science and organic electronics:

a. Organic Semiconductors: NTQC-containing materials can be used in organic semiconductors. Their unique electronic properties make them suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

b. Corrosion Inhibitors: Thiophene derivatives, including NTQC, find use as corrosion inhibitors in industrial chemistry. Their ability to protect metal surfaces from corrosion makes them valuable in various sectors .

Pharmacology and Beyond

Beyond the specific fields mentioned above, NTQC has additional pharmacological properties:

a. Antihypertensive Effects: Some NTQC derivatives exhibit antihypertensive properties, potentially impacting blood pressure regulation .

b. Dental Anesthesia: Articaine, a compound related to NTQC, serves as a voltage-gated sodium channel blocker and is used as a dental anesthetic in Europe .

Mechanism of Action

Quinoline derivatives have been found to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many quinoline-based compounds showing biological and pharmaceutical activities .

Thiophene derivatives are also important in medicinal chemistry. They exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name |

N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-10(2)11(3)18-16(20)15-9-13-8-12-6-4-5-7-14(12)19-17(13)21-15/h4-11H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUMNZAEJMQAAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)NC(=O)C1=CC2=CC3=CC=CC=C3N=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2569033.png)

![3-(5-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2569035.png)

![methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B2569038.png)

![4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2569040.png)

![N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]-2-methylpropanamide](/img/structure/B2569042.png)

![N-(1,3-benzothiazol-2-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide](/img/structure/B2569043.png)

![N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2569049.png)

![1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2569051.png)

![3-(4-fluorophenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B2569054.png)

![2,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2569056.png)